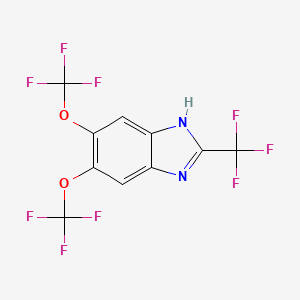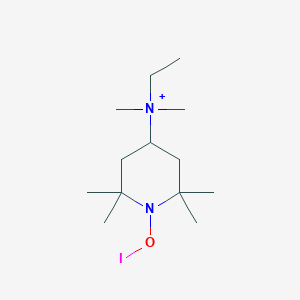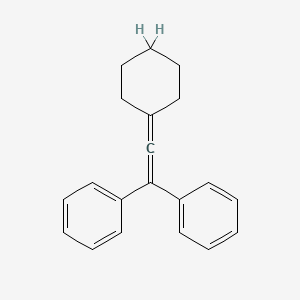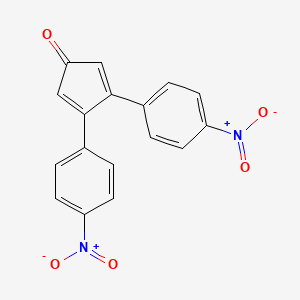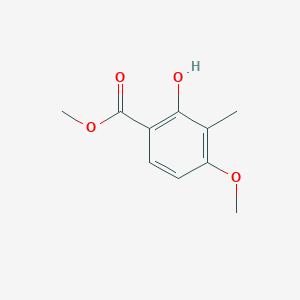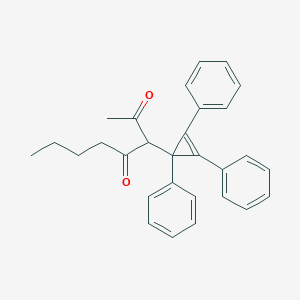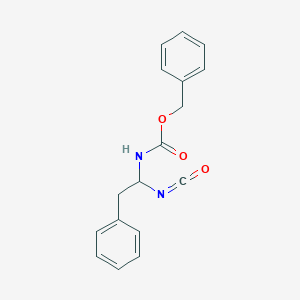
benzyl N-(1-isocyanato-2-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to an isocyanato-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-isocyanato-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with an appropriate isocyanate derivative. One common method is the reaction of benzyl carbamate with 1-isocyanato-2-phenylethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzyl or phenylethyl carbamates.
Applications De Recherche Scientifique
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl N-(1-isocyanato-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the isocyanato-phenylethyl group.
Phenylethyl isocyanate: Lacks the benzyl carbamate moiety.
N-(2-phenylethyl)carbamate: Similar structure but different functional groups.
Propriétés
Numéro CAS |
112037-34-0 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
benzyl N-(1-isocyanato-2-phenylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O3/c20-13-18-16(11-14-7-3-1-4-8-14)19-17(21)22-12-15-9-5-2-6-10-15/h1-10,16H,11-12H2,(H,19,21) |
Clé InChI |
LYKXXSOVBCACLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


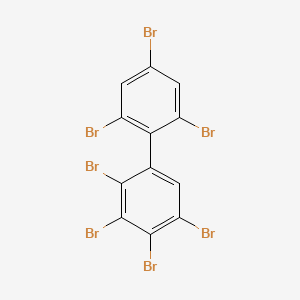
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
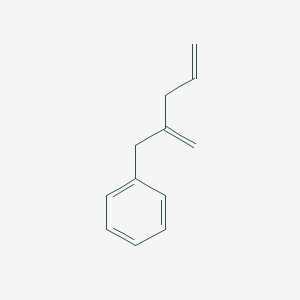

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
